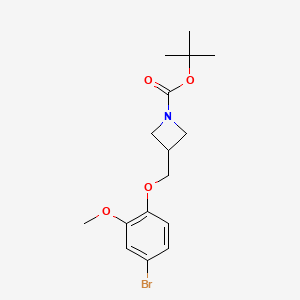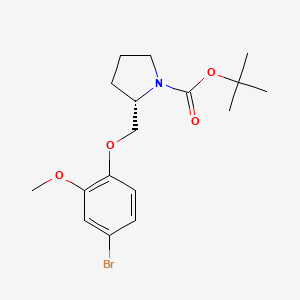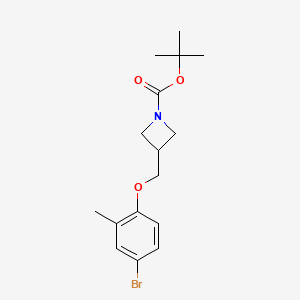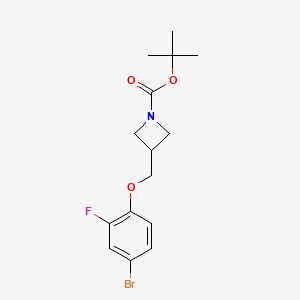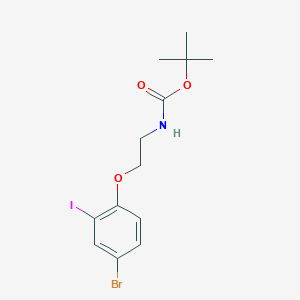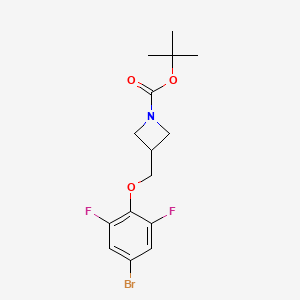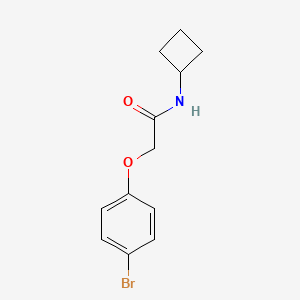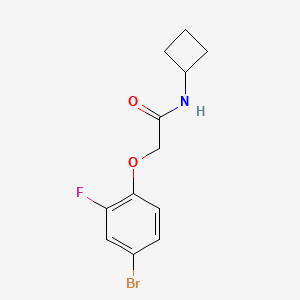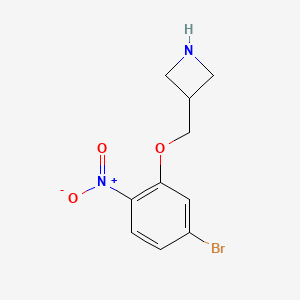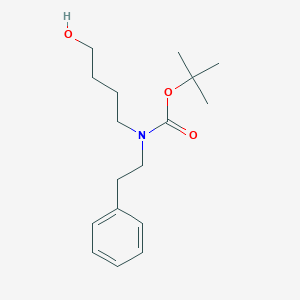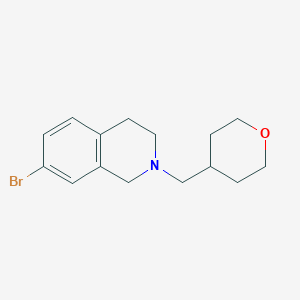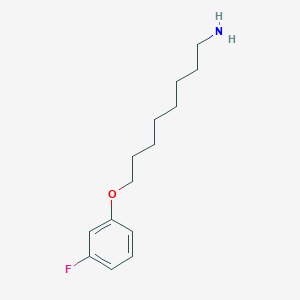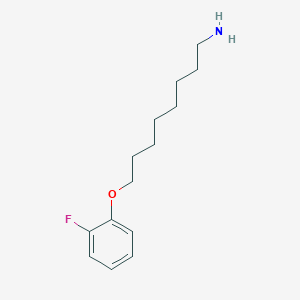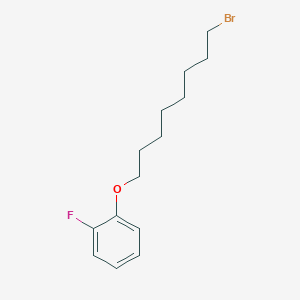
1-((8-Bromooctyl)oxy)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((8-Bromooctyl)oxy)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and an 8-bromooctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((8-Bromooctyl)oxy)-2-fluorobenzene typically involves the reaction of 2-fluorophenol with 8-bromooctyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((8-Bromooctyl)oxy)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 8-bromooctyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the existing functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or cyano derivatives of the original compound.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include alcohols or amines, depending on the functional groups present.
Scientific Research Applications
1-((8-Bromooctyl)oxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-((8-Bromooctyl)oxy)-2-fluorobenzene depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the 8-bromooctyl group can influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((8-bromooctyl)oxy)benzene: This compound has two 8-bromooctyl groups attached to a benzene ring, making it structurally similar but with different reactivity and applications.
[(8-bromooctyl)oxy]benzene:
Uniqueness
1-((8-Bromooctyl)oxy)-2-fluorobenzene is unique due to the presence of both a fluorine atom and an 8-bromooctyl group. The fluorine atom can enhance the compound’s reactivity and binding affinity in biological systems, while the 8-bromooctyl group can influence its solubility and membrane permeability. This combination of properties makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(8-bromooctoxy)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFO/c15-11-7-3-1-2-4-8-12-17-14-10-6-5-9-13(14)16/h5-6,9-10H,1-4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONPQUMQRPKIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCCCBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
